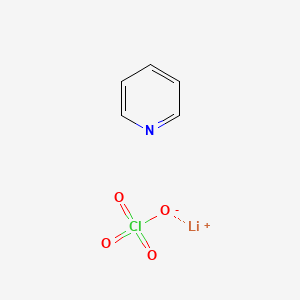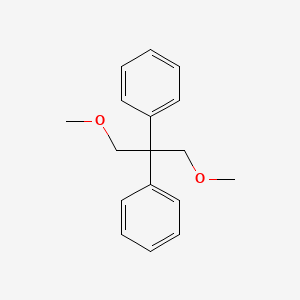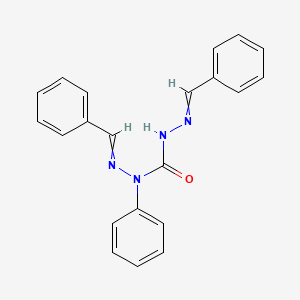![molecular formula C15H22N4O B14279330 4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine CAS No. 141607-52-5](/img/structure/B14279330.png)
4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine: is a fascinating compound with a complex structure. Let’s break it down:
- The pyrrolidine ring, a five-membered nitrogen heterocycle, plays a crucial role in this compound. Medicinal chemists widely use pyrrolidine scaffolds due to their versatility and ability to explore pharmacophore space effectively. The sp³-hybridization of pyrrolidine allows for diverse structural modifications .
Vorbereitungsmethoden
Synthesis Routes::
Ring Construction: You can synthesize this compound by constructing the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions vary depending on the specific synthetic route.
Functionalization of Preformed Pyrrolidine Rings: Another approach involves modifying preformed pyrrolidine rings, such as proline derivatives.
Industrial Production:: Unfortunately, information on large-scale industrial production methods for this specific compound is limited.
Analyse Chemischer Reaktionen
Reactions::
Oxidation, Reduction, and Substitution: Like many organic compounds, can undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation might involve using oxidizing agents like KMnO₄ or PCC, while reduction could utilize reducing agents like LiAlH₄.
Major Products: The products formed from these reactions would include derivatives of the original compound, each with distinct properties.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Dye Chemistry: The azo group in the compound makes it suitable for dye applications.
Materials Science: Researchers explore its use in materials like sensors or polymers.
Biological Activity: Investigate its potential as an antibacterial or antifungal agent.
Drug Development: Assess its pharmacological properties for potential drug candidates.
Colorants and Pigments: Due to its azo chromophore, it may find applications in coloring agents.
Wirkmechanismus
The exact mechanism of action remains an area of ongoing research. understanding its interactions with molecular targets and pathways is crucial for drug development.
Eigenschaften
CAS-Nummer |
141607-52-5 |
|---|---|
Molekularformel |
C15H22N4O |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
(3-methyl-4-pyrrolidin-1-ylphenyl)-morpholin-4-yldiazene |
InChI |
InChI=1S/C15H22N4O/c1-13-12-14(16-17-19-8-10-20-11-9-19)4-5-15(13)18-6-2-3-7-18/h4-5,12H,2-3,6-11H2,1H3 |
InChI-Schlüssel |
PMOKZFSNCQMESD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NN2CCOCC2)N3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{2-[4-(Pentyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B14279248.png)

![1-[Dimethyl(phenyl)silyl]hexan-1-OL](/img/structure/B14279264.png)





![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)

![(E)-N-(4-Fluorophenyl)-1-[4-(heptyloxy)phenyl]methanimine](/img/structure/B14279340.png)

